molecular formula C15H8ClFO2 B14849657 7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one

7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one

Cat. No.: B14849657
M. Wt: 274.67 g/mol
InChI Key: FAMQGWKLMCFCEF-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one typically involves the reaction of 7-chloro-4H-chromen-4-one with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like ethanol. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4H-chromen-4-one: Lacks the fluorophenyl group, which may affect its biological activity.

    4-Fluoro-2-(4-chlorophenyl)-4H-chromen-4-one: Similar structure but with different substituents, leading to variations in chemical and biological properties.

    7-Chloro-2-(4-methylphenyl)-4H-chromen-4-one: The presence of a methyl group instead of a fluoro group can alter its reactivity and applications.

Uniqueness

7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and chemical reactivity. The combination of these substituents makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H8ClFO2

Molecular Weight

274.67 g/mol

IUPAC Name

7-chloro-2-(4-fluorophenyl)chromen-4-one

InChI

InChI=1S/C15H8ClFO2/c16-10-3-6-12-13(18)8-14(19-15(12)7-10)9-1-4-11(17)5-2-9/h1-8H

InChI Key

FAMQGWKLMCFCEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)Cl)F

Origin of Product

United States

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